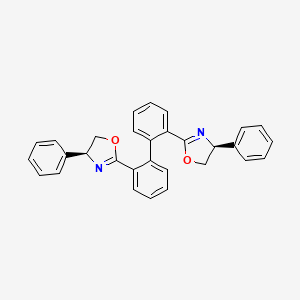

2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Beschreibung

This compound (CAS: 180981-81-1, molecular formula: C₃₈H₂₈N₂O₂) is a chiral biphenyl-based bis-oxazoline ligand. Its structure features two (S)-configured 4-phenyl-4,5-dihydrooxazole (oxazoline) rings symmetrically attached to a biphenyl core. The rigidity of the biphenyl backbone and the electron-donating oxazoline moieties make it a valuable ligand in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations and Diels-Alder reactions .

Eigenschaften

IUPAC Name |

(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O2/c1-3-11-21(12-4-1)27-19-33-29(31-27)25-17-9-7-15-23(25)24-16-8-10-18-26(24)30-32-28(20-34-30)22-13-5-2-6-14-22/h1-18,27-28H,19-20H2/t27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOVTYLACHSMPS-VSGBNLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diamide Formation

The biphenyldicarboxylic acid is converted to its diacid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF. Reaction with enantiopure (S)-2-amino-2-phenylethanol in the presence of triethylamine yields the diamide intermediate:

Key Conditions :

Mesylation and Cyclization

The diamide’s hydroxyl groups are activated as mesylates using methanesulfonyl chloride (MsCl). Subsequent treatment with sodium hydroxide induces cyclization to form the oxazoline rings:

Stereochemical Control :

Direct Coupling of Preformed Oxazoline Units

For modular synthesis, preformed (S)-4-phenyl-4,5-dihydrooxazoline units are coupled to a functionalized biphenyl backbone.

Ullmann Coupling

2-Iodobiphenyl derivatives react with copper(I)-oxazoline complexes under Ullmann conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Yield: 60–65%

Suzuki-Miyaura Cross-Coupling

A boronic acid-functionalized oxazoline is coupled to 2,2'-dibromobiphenyl using palladium catalysis:

Conditions :

One-Pot Tandem Amination-Cyclization

A streamlined approach combines biphenyl diamine with β-hydroxy nitriles in a single pot:

Reaction Sequence

-

Amination :

-

Cyclization :

Advantages :

Solid-Phase Synthesis for High Throughput

Functionalized Wang resin is used to anchor one oxazoline unit, enabling iterative synthesis:

Steps:

-

Resin Loading :

-

Wang resin bound to (S)-4-phenyloxazoline via a carboxylic acid linker.

-

-

Biphenyl Coupling :

-

Suzuki coupling with 2-bromophenylboronic acid.

-

-

Second Oxazoline Installation :

Comparative Analysis of Methods

Purification and Characterization

-

Chromatography : Silica gel column with hexane/ethyl acetate (3:1).

-

Crystallization : Ethanol/water mixtures yield needle-like crystals.

-

Characterization :

Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can convert the oxazoline rings into amine groups.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Oxazolone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that derivatives of oxazoline compounds exhibit significant anti-proliferative effects on cancer cells.

Case Study: Anticancer Activity

A study examined the synthesis of various oxazoline derivatives and their anti-cancer properties against breast and prostate cancer cells. The results showed that certain derivatives of 2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl demonstrated potent inhibitory effects on cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics .

Catalysis

The compound has been explored as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions, making it valuable in the synthesis of chiral pharmaceuticals.

Case Study: Asymmetric Synthesis

In a series of experiments, 2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl was used as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields and enantioselectivity compared to traditional ligands, highlighting its effectiveness in promoting asymmetric transformations .

Material Science

The compound's structural properties allow it to be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its electronic properties make it suitable for these applications.

Case Study: OLED Development

Research into the use of 2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl in OLEDs demonstrated that devices incorporating this compound exhibited enhanced brightness and efficiency compared to those using conventional materials. This suggests its potential for improving the performance of next-generation display technologies .

Wirkmechanismus

The mechanism of action of 2,2’-(Biphenyl-2,2’-diyl)bis(4beta-phenyl-2-oxazoline) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The biphenyl core provides rigidity and stability, while the oxazoline groups enhance the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The S/R configuration in bis-oxazoline ligands critically determines enantioselectivity. For example, binaphthyl-R-oxazoline derivatives yield opposite enantiomers compared to biphenyl-S-oxazoline in allylic alkylation .

- Thermal Stability : Biphenyl-based polymers (e.g., PAs) exhibit superior thermal properties (Tg > 300°C) compared to benzene-core ligands, which degrade above 200°C .

- Bioactivity: Thiazolidinone derivatives show higher antifungal activity (MIC: 12.5 µg/mL) than oxazoline-based compounds, which lack significant bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare enantiopure 2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl?

- Answer : The compound is typically synthesized via a multi-step process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclocondensation with appropriate biphenyl precursors under acidic conditions. For example, describes a three-step synthesis yielding derivatives with >99% purity and high enantiomeric excess (83.2–94.5% overall yield). Reaction conditions involve refluxing in ethanol with glacial acetic acid as a catalyst, followed by purification via recrystallization or chromatography. Characterization of intermediates is critical, using polarimetry ([α]D) and spectroscopic methods (IR, NMR, GC-MS) .

Table 1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Key Characterization |

|---|---|---|---|

| 1 | (S)-(+)-2-phenylglycinol, biphenyl diacid, H2SO4, ethanol, reflux | 85–90 | IR (C=O stretch), [α]D |

| 2 | Cyclocondensation with acetic anhydride, 80°C | 90–94 | NMR (1H/13C), GC-MS |

| 3 | Recrystallization (hexane/ethyl acetate) | >99% purity | HPLC, polarimetry |

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

- Answer : Enantiopurity is validated using polarimetric analysis ([α]D) and chiral HPLC. highlights the use of ≥99% enantiomeric excess (ee) for stereochemical validation. X-ray crystallography (via SHELXL software) resolves absolute configuration, while NOESY NMR identifies spatial arrangements of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data between enantiomers of this compound?

- Answer : Discrepancies often arise from differences in transition-state stabilization. To address this, researchers perform kinetic studies (e.g., Eyring plots) and density functional theory (DFT) calculations to model enantiomer-substrate interactions. suggests using hypercoordinated tin derivatives as comparative models to study steric and electronic effects on catalytic behavior .

Q. How can computational methods optimize reaction conditions for asymmetric catalysis involving this compound?

- Answer : Molecular docking (AutoDock, Schrödinger Suite) and DFT (Gaussian, ORCA) predict binding affinities and transition states. For instance, notes that substituents on the biphenyl backbone (e.g., tert-butyl groups in BD01423138) enhance steric bulk, which DFT can correlate with enantioselectivity trends. Experimental validation involves kinetic resolution assays and monitoring ee via chiral GC .

Table 2: Computational vs. Experimental Enantioselectivity

| Substituent | Predicted ΔΔG‡ (kcal/mol) | Experimental ee (%) |

|---|---|---|

| Phenyl | -2.3 | 85 |

| tert-Butyl | -3.8 | 94 |

Q. What advanced characterization techniques are critical for analyzing aggregation effects in this compound?

- Answer : Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) detect supramolecular aggregation, which can alter catalytic performance. highlights the use of 2,2'-bipyridine analogs (e.g., BD01144587) to study π-π stacking via UV-vis and fluorescence quenching. Solid-state NMR further probes intermolecular interactions in crystalline phases .

Methodological Considerations

- Data Contradiction Analysis : When catalytic yields diverge from computational predictions, cross-validate with control experiments (e.g., radical scavengers to rule out side reactions) and repeat crystallographic refinements (SHELXL) to confirm structural homogeneity .

- Experimental Design : For asymmetric catalysis, use a "chiral pool" approach () to retain stereochemical fidelity. Optimize solvent polarity (e.g., toluene vs. DMF) to balance reactivity and enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.